REACTION_CXSMILES
|
C([NH:8][CH:9]1[CH2:14][CH2:13][C:12]([CH3:19])([C:15]([O:17][CH3:18])=[O:16])[CH2:11][CH2:10]1)C1C=CC=CC=1.[H][H]>CO.[C].[Pd]>[NH2:8][CH:9]1[CH2:10][CH2:11][C:12]([CH3:19])([C:15]([O:17][CH3:18])=[O:16])[CH2:13][CH2:14]1 |f:3.4|
|
Name
|
methyl 4-(N-benzylamino)-1-methyl-1-cyclohexanecarboxylate
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1CCC(CC1)(C(=O)OC)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium-carbon
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered out
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo from the filtrate
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCC(CC1)(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |